

Part 1: A Strategic Workflow for Compound Characterization

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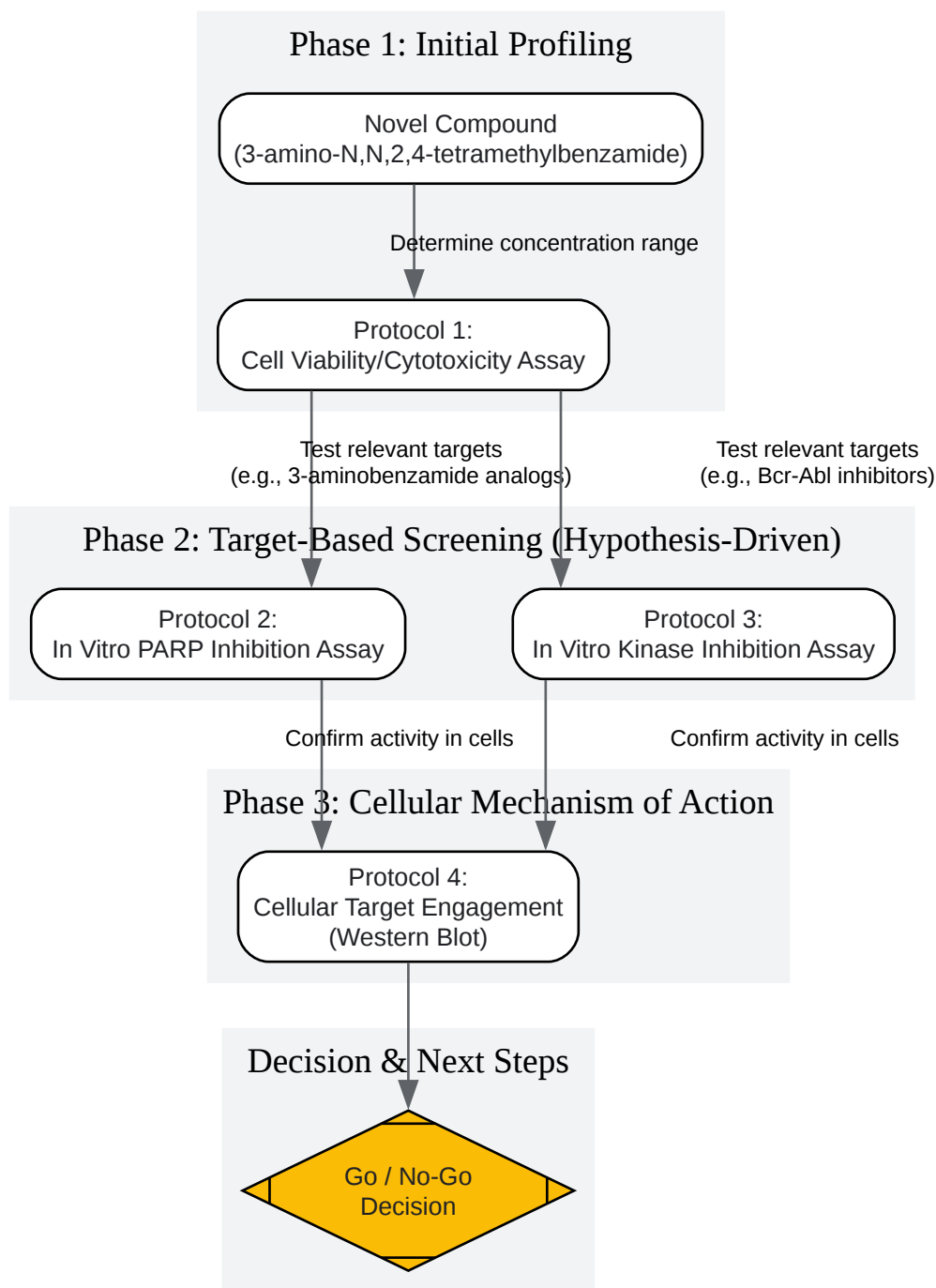
Compound of Interest

Compound Name: *3-amino-N,N,2,4-tetramethylbenzamide*

Cat. No.: *B8489189*

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The initial phase of characterizing a novel compound requires a systematic approach to efficiently gather decision-making data. A tiered screening cascade ensures that resources are focused on compounds with the most promising activity and acceptable safety profiles. The workflow begins with broad, high-throughput assays and progressively moves towards more specific, target-oriented studies.



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Caption: A tiered workflow for characterizing a novel benzamide derivative.

Part 2: Foundational Experimental Protocols

The following protocols are designed to be robust and adaptable. For each, the underlying principle is explained, emphasizing the causality behind experimental choices and the importance of appropriate controls for data integrity.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Application Note: Before investigating specific molecular targets, it is crucial to determine the general effect of the compound on cell health. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This initial screen is vital for identifying the compound's cytotoxic concentration range. This data informs the concentrations used in subsequent, more complex cellular assays, ensuring that observed effects are not simply due to widespread cell death.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

- Cancer cell line (e.g., K562 for Bcr-Abl studies, or HeLa for general screening)[5]
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **3-amino-N,N,2,4-tetramethylbenzamide** (stock solution in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well cell culture plates
- Multichannel pipette, incubator, plate reader (570 nm)

Step-by-Step Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
- Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. A typical starting concentration might be 200 μ M, diluted down in 8-10 steps.
- Treatment: Remove the medium from the wells and add 100 μ L of the compound dilutions.
 - Negative Control: Add medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).
 - Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at 10 μ M).
 - Blank: Add medium only (no cells).
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours. Purple formazan crystals should become visible.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the negative (vehicle) control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Compound Concentration (μM)	Absorbance (570 nm)	% Viability (Relative to Vehicle)
0 (Vehicle)	1.25	100%
0.78	1.22	97.6%
1.56	1.18	94.4%
3.13	1.05	84.0%
6.25	0.88	70.4%
12.5	0.61	48.8%
25	0.35	28.0%
50	0.15	12.0%
100	0.08	6.4%

Interpretation: The IC_{50} value derived from this assay establishes the potency of the compound in terms of general cytotoxicity. For subsequent cellular assays, concentrations well below the IC_{50} should be used to study specific mechanisms without confounding effects from cell death.

Protocol 2: In Vitro PARP Inhibition Assay

Application Note: The 3-aminobenzamide structure is a classic inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[4] Given this structural alert, a direct biochemical assay is a logical next step to test the hypothesis that our novel compound inhibits PARP activity.

Principle: This protocol describes a colorimetric assay where PARP enzyme activity is measured by the incorporation of biotinylated ADP-ribose onto histone proteins. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an HRP-conjugated antibody, leading to a color change. An inhibitor will prevent this process, resulting in a reduced signal.

Materials:

- Recombinant human PARP1 enzyme

- Histone proteins (H1)
- PARP reaction buffer
- Activated DNA (nick-translated)
- Biotinylated NAD⁺
- Streptavidin-coated 96-well plate
- Wash Buffer (e.g., PBST)
- HRP-conjugated anti-biotin antibody
- TMB substrate
- Stop solution (e.g., 1M H₂SO₄)
- Known PARP inhibitor (e.g., Olaparib) as a positive control

Step-by-Step Methodology:

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (if using a kit) or standard laboratory protocols.
- Compound Addition: Add 2 µL of serially diluted test compound or controls to the wells of the streptavidin-coated plate.
- Reaction Initiation: Prepare a master mix containing PARP buffer, activated DNA, histones, biotinylated NAD⁺, and PARP1 enzyme. Add this mix to all wells to start the reaction.
 - Negative Control (100% Activity): Add vehicle (DMSO) instead of the compound.
 - Positive Control (Inhibition): Add a known PARP inhibitor like Olaparib.
 - Blank (No Enzyme): Prepare a reaction mix without the PARP enzyme.
- Incubation: Incubate the plate at room temperature for 1 hour.

- **Washing:** Discard the reaction mix and wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
- **Detection:** Add HRP-conjugated anti-biotin antibody to each well and incubate for 1 hour at room temperature.
- **Washing:** Repeat the wash step as described above.
- **Signal Development:** Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops in the negative control wells.
- **Reaction Stop:** Add stop solution to each well. The color will change from blue to yellow.
- **Data Acquisition:** Read the absorbance at 450 nm.

Interpretation: A dose-dependent decrease in absorbance indicates inhibitory activity. The data can be plotted to calculate an IC_{50} value, representing the concentration of the compound required to inhibit 50% of PARP1 enzyme activity.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Application Note: The benzamide scaffold is also present in numerous kinase inhibitors, such as those targeting Bcr-Abl in leukemia.[5] An in vitro kinase assay is essential to determine if the compound directly inhibits a putative kinase target. The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent converts the ADP to ATP, which is then used by a luciferase to generate light. The luminescent signal is proportional to the ADP produced and thus to the kinase activity.

Materials:

- Kinase of interest (e.g., Abl1) and its specific substrate

- Kinase reaction buffer
- ATP and MgCl₂
- ADP-Glo™ Reagent and Kinase Detection Reagent
- Known kinase inhibitor (e.g., Imatinib for Bcr-Abl) as a positive control[5]
- White, opaque 96- or 384-well plates

Step-by-Step Methodology:

- Kinase Reaction: In a white assay plate, combine the kinase, its substrate, and the serially diluted test compound in the appropriate reaction buffer.
- Initiation: Start the reaction by adding a mix of ATP and MgCl₂.
 - Negative Control (100% Activity): Add vehicle (DMSO) instead of the compound.
 - Positive Control (Inhibition): Add a known inhibitor like Imatinib.
 - Blank (No Enzyme): Prepare a reaction mix without the kinase.
- Incubation: Incubate the plate at room temperature for 1 hour.
- ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.

Interpretation: A lower luminescent signal corresponds to lower ADP production and therefore higher kinase inhibition. An IC₅₀ can be calculated to quantify the compound's potency against the specific kinase.

Protocol 4: Cellular Target Engagement via Western Blot

Application Note: After identifying a potential target in a biochemical assay (e.g., a kinase), it is critical to confirm that the compound engages and inhibits this target within a cellular environment. Western blotting allows for the detection of changes in the phosphorylation state of a kinase's downstream substrate, providing direct evidence of target engagement.

Principle: Cells are treated with the compound, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for a phosphorylated protein (the target's substrate) and the total amount of that protein. A decrease in the phospho-signal relative to the total protein indicates inhibition of the upstream kinase.

Materials:

- Appropriate cell line (e.g., K562 cells which express Bcr-Abl)
- Test compound and positive control inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-CRKL and anti-total-CRKL for Bcr-Abl)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Step-by-Step Methodology:

- **Cell Treatment:** Treat cells with varying concentrations of the test compound (below the cytotoxic IC₅₀) for a defined period (e.g., 2-4 hours). Include vehicle and positive controls.
- **Lysis:** Harvest and lyse the cells on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate).
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Normalize all samples to the same protein concentration, add loading buffer, and separate the proteins on an SDS-PAGE gel.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate (e.g., p-CRKL).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
- **Stripping and Re-probing:** To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., total CRKL).

Part 3: Hypothetical Mechanism of Action

If the results from the above assays suggest that **3-amino-N,N,2,4-tetramethylbenzamide** is a kinase inhibitor, its mechanism can be visualized within a signaling pathway. For example, if it inhibits the Bcr-Abl tyrosine kinase, it would block the downstream phosphorylation cascade that leads to uncontrolled cell proliferation in chronic myeloid leukemia.

Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.

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